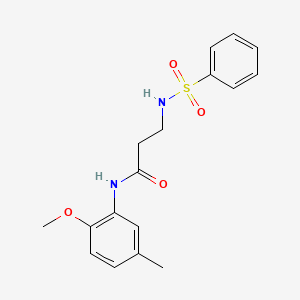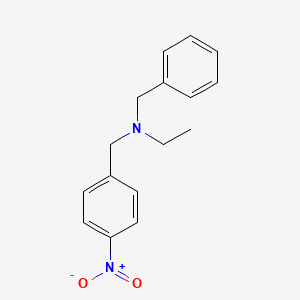
N~1~-(2-methoxy-5-methylphenyl)-N~3~-(phenylsulfonyl)-beta-alaninamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-(2-methoxy-5-methylphenyl)-N~3~-(phenylsulfonyl)-beta-alaninamide, commonly known as MPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. MPPA is a sulfonyl-containing β-alanine derivative that has been shown to have several biochemical and physiological effects.
作用機序
The mechanism of action of MPPA involves the blockage of voltage-gated sodium channels in neurons. This blockage prevents the influx of sodium ions into the cell, which is necessary for the propagation of action potentials. By blocking sodium channels, MPPA reduces the excitability of neurons and can prevent the transmission of pain signals.
Biochemical and Physiological Effects
MPPA has several biochemical and physiological effects. In addition to its ability to block voltage-gated sodium channels, MPPA has been shown to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs and toxins. MPPA has also been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of using MPPA in lab experiments is its specificity for voltage-gated sodium channels. This makes MPPA a useful tool for studying the mechanisms underlying pain perception and neuronal excitability. However, MPPA also has some limitations. For example, MPPA has a relatively short half-life in vivo, which may limit its usefulness in certain experiments.
将来の方向性
There are several future directions for the study of MPPA. One potential direction is the development of MPPA analogs with improved pharmacokinetic properties. Another potential direction is the study of MPPA in animal models of pain and inflammation. Additionally, the use of MPPA in combination with other drugs may provide insights into the mechanisms underlying drug interactions. Overall, the study of MPPA has the potential to provide important insights into the mechanisms underlying pain perception and neuronal excitability.
合成法
The synthesis of MPPA involves the reaction of 2-methoxy-5-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with β-alanine to form the β-alanine amide. The amide is then reacted with phenylsulfonyl chloride to form the final product, MPPA.
科学的研究の応用
MPPA has been used in several scientific research applications. One of the most significant applications of MPPA is in the study of ion channels. MPPA has been shown to block the voltage-gated sodium channels in neurons, which are responsible for the propagation of action potentials. This makes MPPA a useful tool in the study of neuronal excitability and the mechanisms underlying pain perception.
特性
IUPAC Name |
3-(benzenesulfonamido)-N-(2-methoxy-5-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-13-8-9-16(23-2)15(12-13)19-17(20)10-11-18-24(21,22)14-6-4-3-5-7-14/h3-9,12,18H,10-11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZUZAKLKYZRLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CCNS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,4-difluorophenyl)-3-[(2-naphthyloxy)methyl]benzamide](/img/structure/B5869213.png)
![N-[4-(acetylamino)phenyl]-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide](/img/structure/B5869214.png)

![4-[(3-methyl-2-thienyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5869223.png)
![N-(2,4-dimethylphenyl)-N'-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]guanidine](/img/structure/B5869231.png)
![3-{4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5869235.png)

![3-[1-[(aminocarbonyl)amino]-5-(4-chlorophenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5869243.png)
![5-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5869246.png)
![2-[(3,5-dimethylbenzyl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B5869275.png)

![N'-[1-(3-aminophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B5869291.png)